(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide
Description
The compound (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide is a synthetic heterocyclic molecule featuring a benzo[d]thiazole core substituted with an allyl group and two methoxy groups at positions 5 and 4. The Z-configuration of the imine linkage (C=N) is critical for its spatial arrangement, influencing its electronic and steric properties. The chromene-4-one moiety (4-oxo-4H-chromene) contributes to its planar, conjugated system, while the carboxamide bridge connects it to the thiazole ring.
Properties
CAS No. |
895432-68-5 |
|---|---|
Molecular Formula |
C22H18N2O5S |
Molecular Weight |
422.46 |
IUPAC Name |
N-(5,6-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H18N2O5S/c1-4-9-24-15-10-17(27-2)18(28-3)11-19(15)30-22(24)23-21(26)14-12-29-16-8-6-5-7-13(16)20(14)25/h4-8,10-12H,1,9H2,2-3H3 |
InChI Key |
CWVZWQXLGZOSMO-FCQUAONHSA-N |
SMILES |
COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=COC4=CC=CC=C4C3=O)S2)CC=C)OC |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement combining a benzo[d]thiazole moiety with a chromene framework, which may contribute to its diverse biological effects.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 370.43 g/mol. The structural representation includes functional groups that are pivotal for its biological activity, such as the allyl and dimethoxy substituents.
The biological activity of (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit several enzymes involved in cell proliferation and survival pathways, such as kinases. This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : The presence of the thiazole ring is associated with antimicrobial activity, potentially disrupting bacterial cell membranes and inhibiting essential metabolic enzymes.
Anticancer Activity
Research indicates that compounds similar to (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide demonstrate significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range for similar thiazole derivatives against breast cancer cell lines (MCF-7) and others.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Similar Thiazole Derivative | MCF-7 | 1.98 ± 1.22 |
| (Z)-N-(3-allyl...) | MCF-7 | TBD |
Antioxidant Activity
The antioxidant potential was evaluated using DPPH radical scavenging assays, where the compound showed promising results compared to standard antioxidants.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| (Z)-N-(3-allyl...) | TBD |
| Standard Antioxidant | 85% |
Antimicrobial Activity
The compound's antimicrobial effects were assessed against a panel of bacterial strains, revealing moderate activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Case Studies
- Study on Antitumor Effects : A study published in MDPI highlighted the structure–activity relationship (SAR) of thiazole derivatives, indicating that modifications at specific positions significantly enhance anticancer efficacy. The presence of electron-withdrawing groups was found essential for increased activity against tumor cells .
- Mechanistic Insights : Another investigation focused on the interaction between thiazole derivatives and cellular signaling pathways, demonstrating that these compounds could modulate key survival pathways in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Frameworks
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS: 868376-72-1)
- Key Differences :
- Substituent Position : The methoxy group is at position 4 on the benzo[d]thiazole ring (vs. 5,6-dimethoxy in the target compound), reducing steric bulk and electron-donating effects .
- Carboxamide Linkage : Features a dihydrobenzo[b][1,4]dioxine group instead of chromene-4-one, leading to reduced conjugation and altered UV-Vis absorption profiles.
- Molecular Weight : 382.4 g/mol (vs. ~409 g/mol for the target compound, estimated based on formula C₂₂H₁₉N₂O₅S).
Thiadiazol Derivatives (e.g., Compounds 4g and 4h from )
- Core Structure : Replace benzo[d]thiazole with a thiadiazole ring, altering aromaticity and electronic distribution.
- Substituents : Include 3-methylphenyl (4g) and 3-chlorophenyl (4h) groups, introducing steric and electronic effects distinct from the allyl-methoxy-thiazole system.
- Spectroscopic Data :
Physicochemical and Spectroscopic Properties
Stereochemical Considerations
- Z-Configuration: Both the target compound and the analog adopt a Z-configuration at the imine linkage, confirmed via NOESY correlations in related compounds (e.g., scalarane terpenoids in ) .
- Optical Activity : Methoxy and allyl substituents may induce chirality, though specific optical rotation data are absent. Comparisons to scalarane derivatives (e.g., +5.7 to +10.7 for 3′R-configuration ) suggest that stereochemistry significantly impacts reactivity.
Research Implications and Gaps
- The 5,6-dimethoxy groups may enhance membrane permeability compared to the 4-methoxy analog .
- Data Limitations : Physical properties (melting point, solubility) and in vitro/in vivo data are lacking. Future studies should prioritize these assessments.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide?
- Methodology : The synthesis typically begins with constructing the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl compounds. Subsequent steps involve introducing the chromene moiety via a condensation reaction (e.g., Claisen-Schmidt or Knoevenagel), followed by functionalization with the allyl and carboxamide groups. Key parameters include solvent polarity (DMF or DMSO enhance nucleophilic substitutions), temperature (60–80°C for condensation), and catalysts (e.g., acetic acid for cyclization) .
- Critical Data : Yields range from 45–75% depending on purification methods (e.g., flash chromatography or recrystallization) .
Q. How is the compound characterized to confirm its structure and purity?
- Methodology : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., allyl protons at δ 5.2–5.8 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H] at m/z 406.46) .
- HPLC : Assess purity (>95% for biological studies) .
Q. What solvents and conditions stabilize the compound during storage?
- Methodology : Store in inert atmospheres (argon) at −20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis of the carboxamide group. Avoid prolonged exposure to light due to chromene photodegradation .
Advanced Research Questions
Q. How do substituents (e.g., allyl, methoxy) influence the compound’s bioactivity?
- Structure-Activity Relationship (SAR) :
- Allyl Group : Enhances membrane permeability via lipophilicity, critical for intracellular target engagement (e.g., kinase inhibition) .
- Methoxy Groups : Electron-donating effects stabilize π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2 or topoisomerase II) .
- Experimental Design : Compare analogs (e.g., ethoxy vs. methoxy) in enzyme inhibition assays (IC) and logP measurements .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-Response Curves : Validate potency discrepancies using standardized assays (e.g., MTT for cytotoxicity) .
- Off-Target Profiling : Screen against kinase panels to identify non-specific interactions .
- Case Study : Conflicting IC values in cancer cell lines may arise from differences in cell permeability or metabolic stability .
Q. How can reaction yields be improved for large-scale synthesis?
- Optimization Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 20 h to 2 h for condensation steps) .
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) improve cyclization efficiency .
- Scale-Up Data : Pilot studies report 60–70% yield at 100 g scale using flow chemistry .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to GSK-3β or tubulin (docking scores < −9 kcal/mol suggest strong affinity) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
